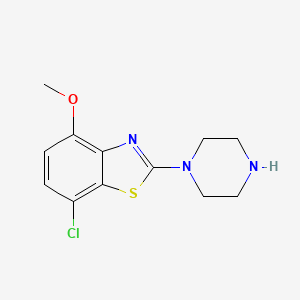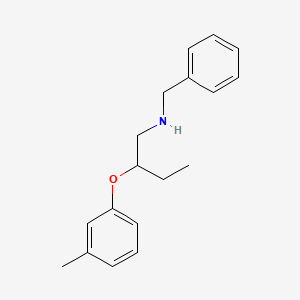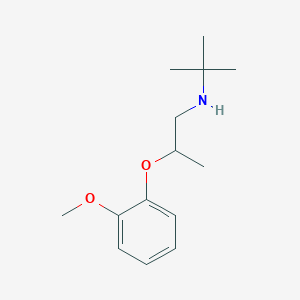
7-クロロ-4-メトキシ-2-ピペラジン-1-イル-1,3-ベンゾチアゾール
概要
説明
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 941870-02-6 . It has a molecular weight of 283.78 and is solid in physical form . The compound is extensively used in scientific research due to its diverse applications.
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The IUPAC name of the compound is 7-chloro-4-methoxy-2-(1-piperazinyl)-1,3-benzothiazole . The InChI code is 1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 283.78 .科学的研究の応用
薬理学
この化合物と類似の化合物は、抗腫瘍および抗炎症活性について研究されています。 これらの化合物は、アレルギーおよび炎症反応の修飾因子として、またはレチノイン酸代謝酵素の阻害剤として、皮膚疾患や癌の治療に役立つ可能性があります .
抗菌活性
関連構造の誘導体は、抗菌活性において有望な結果を示しています。 例えば、特定のピペラジンクロム-2-オン化合物は、良好な抗真菌活性を示しています .
フォトニクス
フォトニクスの分野では、研究者は光スイッチングや信号処理などの用途向けに、新しい有機非線形光学材料を探求しています。 関連化合物は、その3次非線形光学特性について調べられています .
材料科学
4-メトキシ-2-ニトロアニリンなどの有機芳香族単結晶の成長と特性評価は、それらの物理的特性のためにさまざまな技術的用途で利用される可能性があるため、行われています .
作用機序
Target of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism . Additionally, other derivatives have shown good antibacterial activity against Bacillus subtilis and Staphylococcus aureus .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may affect the biochemical pathways necessary for the survival and replication of this organism.
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and good antibacterial activity against Bacillus subtilis and Staphylococcus aureus , suggesting that this compound may have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .
実験室実験の利点と制限
The advantages of using 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole in laboratory experiments include its ability to inhibit the synthesis of fatty acids, cholesterol, and triglycerides, as well as its ability to inhibit the enzyme acetylcholinesterase. Additionally, 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is relatively easy to synthesize, making it a useful tool for laboratory research.
The limitations of using 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole in laboratory experiments include its potential toxicity, as well as its potential to interact with other chemicals in the laboratory. Additionally, 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
For research on 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole include further studies on its potential applications in the fields of medicinal chemistry, pharmaceuticals, biochemistry, and organic synthesis. Additionally, further studies could be conducted on its potential toxicity and interactions with other chemicals. Finally, further research could be conducted on its potential to inhibit the synthesis of fatty acids, cholesterol, and triglycerides, as well as its potential to inhibit the enzyme acetylcholinesterase.
生化学分析
Biochemical Properties
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as CDK4/CYCLIN D1 and ARK5 kinases . These interactions are crucial as they can modulate cell cycle progression and cellular signaling pathways. Additionally, 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole has been found to interact with efflux transporters like Mrp4, affecting its intracellular accumulation .
Cellular Effects
The effects of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole on various cell types and cellular processes are profound. It has been observed to inhibit microtubule synthesis, thereby affecting cell cycle progression and angiogenesis . This compound also influences cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism. In macrophages, 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole accumulates significantly, impacting intracellular bacterial activity .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole involves its binding interactions with specific biomolecules. It acts as a multikinase inhibitor, targeting enzymes like CDK4/CYCLIN D1 and ARK5 . These interactions lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and tumor growth. Additionally, the compound’s interaction with efflux transporters like Mrp4 modulates its intracellular concentration, enhancing its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and kinase activity, making it a promising candidate for extended therapeutic applications
Dosage Effects in Animal Models
The effects of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and cell proliferation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the renal and biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters like Mrp4 play a significant role in its intracellular accumulation and distribution . The compound’s ability to interact with these transporters affects its localization and therapeutic efficacy. Additionally, its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s presence in the nucleus allows it to interact with nuclear proteins and modulate gene expression, contributing to its therapeutic effects.
特性
IUPAC Name |
7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTFNQOJMZXXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)
![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)

![N-[4-(Hexyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389204.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389205.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline](/img/structure/B1389207.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline](/img/structure/B1389208.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)
![N-[4-(Heptyloxy)benzyl]-4-methoxyaniline](/img/structure/B1389212.png)
![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)


![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)
